OSIP-486823
Description
Classification of OSIP-486823 as a Selective Apoptotic Antineoplastic Drug (SAAND)
This compound is classified as a Selective Apoptotic Antineoplastic Drug (SAAND). This classification is based on its ability to preferentially induce apoptosis, or programmed cell death, in cancerous and precancerous cells. The "selective" nature of SAANDs is a key attribute, suggesting a therapeutic window where cancer cells are more sensitive to the drug's effects than normal cells. nih.gov
The mechanism underlying this selectivity for many SAANDs, including derivatives from which this compound is derived, involves the inhibition of cyclic-GMP phosphodiesterase (cGMP-PDE). nih.gov These enzymes are often found in increased levels in tumor cells. nih.govnih.gov By inhibiting cGMP-PDE, SAANDs cause an accumulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). nih.gov This signaling cascade can lead to the induction of apoptosis, effectively signaling the cancer cell to self-destruct. nih.gov
Contextualization within Sulindac (B1681787) Derivative Research and Development
This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac. nih.govaacrjournals.org Research into sulindac and its metabolites, such as sulindac sulfone (exisulind), revealed promising anticancer properties independent of their anti-inflammatory effects. nih.govmdpi.com This discovery spurred the development of a new generation of sulindac derivatives specifically designed to enhance these antineoplastic activities. nih.gov
These novel compounds, including this compound, were engineered to be significantly more potent than the parent compound, exisulind. nih.govresearchgate.net For instance, in studies using SW480 human colon cancer cells, this compound demonstrated a dramatically lower IC₅₀ value (the concentration required to inhibit cell growth by 50%) compared to exisulind, indicating much higher potency. nih.govresearchgate.net This line of research has focused on optimizing the molecular structure of sulindac to create derivatives with superior efficacy in inhibiting cancer cell growth and inducing apoptosis. aacrjournals.orgmdpi.com
Table 1: Comparative Growth Inhibitory Activity (IC₅₀) in SW480 Colon Cancer Cells
Data sourced from studies on SW480 human colon cancer cells. nih.govresearchgate.net
Significance of Microtubule-Targeting and cGMP-PDE Modulation in Cancer Therapeutics
The therapeutic potential of this compound is underscored by its dual mechanism of action, targeting two critical pathways in cancer cell proliferation and survival.
Microtubule-Targeting: Microtubules are essential components of the cellular skeleton, playing a vital role in cell division, structure, and transport. nih.govmdpi.com Their dynamic assembly and disassembly are crucial for the formation of the mitotic spindle, the machinery that segregates chromosomes during cell division. mdpi.com Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. mdpi.comnih.gov Research has shown that this compound acts as a microtubule-interfering agent. aacrjournals.org It directly interacts with tubulin, the protein subunit of microtubules, to cause their depolymerization and inhibit the formation of new microtubules. nih.gov This disruption leads to a halt in the cell cycle during mitosis (M-phase arrest), preventing cancer cells from successfully dividing and ultimately triggering cell death. nih.govresearchgate.net
cGMP-PDE Modulation: As previously mentioned, the inhibition of cGMP-PDE is a key mechanism for sulindac derivatives. nih.govresearchgate.net Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by breaking down cyclic nucleotides like cGMP and cAMP. nih.govsemanticscholar.org In many cancers, the expression and activity of certain PDE isozymes, such as PDE5, are elevated. nih.govuab.edu By inhibiting cGMP-PDE, this compound increases intracellular cGMP levels. aacrjournals.org This elevation activates downstream signaling pathways, including protein kinase G (PKG), which can suppress oncogenic signaling and induce apoptosis. nih.govuab.edu The combination of inhibiting cGMP-PDE and interfering with microtubule function may explain the potent antiproliferative and apoptotic effects observed with this compound and related compounds. nih.govaacrjournals.org
Table 2: Investigated Mechanisms of Action for Sulindac Derivatives
Data sourced from comparative studies. nih.govaacrjournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLSKIJHJJAEB-FMCGGJTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Osip 486823 Action
Elucidation of Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase (cGMP-PDE) Inhibition
A primary mechanism of OSIP-486823 is its function as a cGMP-targeting phosphodiesterase (PDE) inhibitor. medchemexpress.comnih.gov PDEs are a superfamily of enzymes that degrade the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. nih.gov By inhibiting these enzymes, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell and subsequent activation of downstream signaling pathways. nih.govnih.gov
Modulatory Effects on Intracellular cGMP Levels
The inhibition of cGMP-specific phosphodiesterases by this compound directly leads to an increase in the intracellular concentration of cGMP. medchemexpress.comnih.gov Normally, cGMP levels are tightly regulated by a dynamic interplay between its synthesis by guanylyl cyclases (GC) and its degradation by PDEs. nih.govnih.gov Inhibitors of cGMP-specific PDEs disrupt this balance by suppressing the degradation pathway, which results in elevated and sustained levels of intracellular cGMP. nih.gov This accumulation is a critical initiating event for the compound's biological effects related to this pathway.
Activation of cGMP-Dependent Protein Kinase G (PKG) and Downstream Signaling
The elevated intracellular cGMP resulting from PDE inhibition activates cGMP-dependent protein kinase (PKG), a key downstream effector. mdpi.comnih.gov PKG is a serine/threonine-specific kinase that, once activated by cGMP, phosphorylates a variety of substrate proteins. wikipedia.org This phosphorylation cascade is implicated in the regulation of numerous cellular functions, including smooth muscle relaxation, cell division, and apoptosis. mdpi.comwikipedia.org The activation of PKG is a crucial step that translates the initial signal of increased cGMP into a functional cellular response. nih.govnih.gov Research has shown that the cGMP-PKG signaling pathway is essential for inducing processes like long-term depression in neurons and can play a role in cell survival under hypoxic conditions. nih.govnih.gov
Characterization of Microtubule-Interfering Properties of this compound
In addition to its effects on cGMP signaling, this compound is a potent microtubule-interfering agent. medchemexpress.com Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Agents that disrupt microtubule dynamics are effective antimitotic agents because they can arrest the cell cycle and induce apoptosis. nih.govnih.gov
Direct Interaction with Tubulin Subunits
This compound exerts its effects on microtubules through direct interaction with tubulin, the fundamental protein building block of microtubules. medchemexpress.comnih.gov The binding of such agents to tubulin subunits can prevent their assembly into microtubules or cause existing microtubules to disassemble, thereby disrupting the microtubule network. nih.govnih.gov
Mechanistic Analysis of Microtubule Depolymerization and Polymerization Inhibition
The interaction of this compound with tubulin leads to the disruption of microtubule polymerization. medchemexpress.com Specifically, the compound causes the depolymerization of microtubules in interphase cells. medchemexpress.com This activity prevents the proper formation and function of the mitotic spindle, a structure critical for chromosome segregation during mitosis. medchemexpress.com The consequence of this interference is an arrest of cells in the mitotic phase of the cell cycle. medchemexpress.com Studies on human colon cancer cells (SW480) have demonstrated that this compound inhibits growth with a half-maximal inhibitory concentration (IC50) of 0.1 μM. medchemexpress.com
Interactive Data Table: In Vitro Activity of this compound
| Compound | Cell Line | Activity | IC50 Value |
| This compound | SW480 (Human Colon Cancer) | Growth Inhibition | 0.1 μM medchemexpress.com |
Investigations into the Tubulin Colchicine-Binding Site Interaction
Further investigation has revealed that this compound functions as a colchicine-binding site inhibitor (CBSI). nih.gov The colchicine-binding site is a specific pocket on the β-tubulin subunit, located at the interface between the α and β subunits. nih.gov Agents that bind to this site, like colchicine (B1669291) itself, physically block the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice, thus inhibiting polymerization. nih.govnih.gov By targeting this site, this compound aligns with a well-established class of antimitotic agents that have been a focus of drug development for their potential to overcome certain types of drug resistance. nih.gov
Integrative Analysis of Dual Mechanism Contributions to Antineoplastic Activity
The antineoplastic activity of this compound is rooted in its unique ability to concurrently initiate two distinct, yet cooperative, cell-death-inducing mechanisms: disruption of microtubule dynamics and activation of the protein kinase G (PKG) signaling pathway. This dual assault overwhelms the cancer cell's survival capabilities, leading to potent growth inhibition and apoptosis. mdpi.comharvard.edu
The first mechanism involves the direct interference of this compound with microtubule structures. As a colchicine-binding site inhibitor, this compound causes the depolymerization of microtubules. mdpi.comnih.gov This disruption of the microtubule network has profound consequences for cancer cells, which are characterized by rapid proliferation. The compromised integrity of microtubules leads to the inhibition of mitotic spindle formation, a critical step for cell division. mdpi.com Consequently, cancer cells are arrested in the M-phase of the cell cycle, a state that can trigger apoptosis if the arrest is prolonged. mdpi.comnih.gov
Concurrently, this compound acts as an inhibitor of cyclic guanosine 3′,5′-monophosphate phosphodiesterases (cGMP-PDE). mdpi.comnih.gov This inhibition leads to an accumulation of intracellular cyclic guanosine monophosphate (cGMP), a key second messenger molecule. nih.govnih.gov Elevated cGMP levels, in turn, activate protein kinase G (PKG). nih.govnih.gov The activation of the cGMP/PKG pathway initiates a cascade of events that promote apoptosis. One of the key downstream effects of PKG activation is the inhibition of the oncogenic β-catenin signaling pathway. nih.govnih.govmdpi.com By promoting the phosphorylation and subsequent degradation of β-catenin, the cGMP/PKG pathway can suppress the expression of genes that drive cell proliferation and survival. mdpi.com
The integration of these two mechanisms creates a powerful synergistic effect that enhances the antineoplastic activity of this compound. The mitotic arrest induced by microtubule depolymerization sensitizes the cancer cells to the pro-apoptotic signals emanating from the activated cGMP/PKG pathway. A cell stalled in mitosis is already under significant stress, and the additional pro-death signals from the PKG pathway can tip the balance towards apoptosis. nih.govfrontiersin.org
Furthermore, the apoptotic response triggered by this compound appears to be independent of the tumor suppressor protein p53 and the anti-apoptotic protein Bcl-2, suggesting the activation of a distinct apoptotic pathway that can bypass common mechanisms of drug resistance. harvard.edunih.govnih.gov This characteristic is particularly significant as mutations in the p53 gene are common in many cancers and contribute to resistance to conventional chemotherapies.
In essence, the dual-targeting strategy of this compound creates a scenario where cancer cells are simultaneously crippled in their ability to divide and actively pushed towards programmed cell death. This multifaceted approach offers a promising avenue for cancer therapy, potentially overcoming the limitations of single-target agents.
Research Findings on the Antineoplastic Activity of this compound
| Cancer Cell Line | Observed Effects | IC50 Value | Reference |
| SW480 (human colon cancer) | Growth inhibition and apoptosis induction | 0.1 μM | mdpi.com |
| Human glioma cells | Disruption of microtubule polymerization, perturbation of mitotic spindle function, and mitotic arrest | Not Specified | mdpi.com |
| Various cancer types (preclinical) | Tumor growth inhibition | Not Specified | mdpi.com |
| Human carcinoma cell lines | Growth inhibition and apoptosis | Not Specified | harvard.edumdpi.com |
Table of Mentioned Compounds
Phenotypic Cellular Responses Induced by Osip 486823
Cell Cycle Dysregulation and Mitotic Arrest Induction
OSIP-486823 exerts a profound influence on the cell cycle, leading to its dysregulation and culminating in mitotic arrest. This interference with the normal progression of cell division is a key mechanism of its anti-cancer effects.
Analysis of M-Phase Accumulation
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the M-phase (mitosis) of the cell cycle. This is a direct consequence of the compound's ability to interfere with critical mitotic processes, preventing cells from completing division and re-entering the G1 phase. Studies have shown that exposure to this compound causes a notable increase in the population of cells in the G2/M phase. nih.gov This arrest in mitosis is a critical precursor to the subsequent induction of cell death.
Impairment of Spindle Formation and Function
A primary molecular target of this compound is the microtubule network. The compound causes the depolymerization of microtubules in interphase cells and critically inhibits the formation of the mitotic spindle in cells undergoing mitosis. nih.govfrontiersin.org The mitotic spindle, a complex assembly of microtubules, is essential for the accurate segregation of chromosomes into daughter cells. By disrupting microtubule polymerization, this compound perturbs the function of the mitotic spindle, leading to a failure in chromosome alignment and separation. nih.govfrontiersin.org This disruption activates the spindle assembly checkpoint, which halts the cell cycle in mitosis to prevent catastrophic chromosomal missegregation.
Genesis of Multinucleated Cellular Phenotypes
A striking morphological consequence of treatment with this compound is the emergence of multinucleated cells. frontiersin.org This phenotype arises from the uncoupling of mitosis and cytokinesis. While the cell undergoes nuclear division, the failure of the mitotic spindle prevents proper chromosome segregation, and the subsequent process of cell cleavage (cytokinesis) is aborted. As a result, the cell exits mitosis without dividing, leading to the formation of a single cell with multiple nuclei. This aberrant cellular state is a hallmark of mitotic catastrophe and is often a prelude to cell death. The presence of micronuclei in interphase cells has also been observed following treatment. nih.gov
Programmed Cell Death Induction by this compound
In addition to disrupting the cell cycle, this compound is a potent inducer of programmed cell death, a crucial mechanism for eliminating cancerous cells.
Other Modes of Cell Death
While apoptosis is the most prominently documented mode of programmed cell death induced by this compound, the potential for other forms of cell death, such as necroptosis or autophagy-dependent cell death, has not been extensively detailed in available research. The primary mechanism of cell death attributed to this compound in the scientific literature is apoptosis, often following mitotic arrest.
Differential Growth Inhibitory Potency Across Neoplastic Cell Lines
This compound has demonstrated significant growth inhibitory activity across a range of neoplastic cell lines, with its potency varying depending on the cancer type and specific cell line. This differential activity underscores the compound's potential as a selective anticancer agent. The growth inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Studies have shown that this compound is particularly potent in colon cancer cells. In the SW480 human colon adenocarcinoma cell line, this compound exhibited an IC50 value of 0.1 μM (or 100 nM). medchemexpress.comglpbio.com Another report has indicated an even greater potency in colon cancer cells, with an IC50 value of 3 nM. nih.gov
The compound has also shown marked efficacy in esophageal cancer cell lines. For the Barrett's esophagus-related adenocarcinoma cell lines Seg-1 and Bic-1, as well as the esophageal squamous carcinoma cell line HCE7, the IC50 value for this compound was approximately 100 nM. patsnap.comresearchgate.netnih.gov
Furthermore, this compound has been evaluated against glioma cell lines. In a study involving eight human glioma cell lines, the compound demonstrated significant growth inhibition with an IC50 value of 0.075 μM (or 75 nM). aacrjournals.org Research has also indicated that this compound induces growth inhibition and apoptosis in human prostate cancer cell lines. patsnap.com
The following table summarizes the differential growth inhibitory potency of this compound in various neoplastic cell lines based on published research findings.
| Cell Line | Cancer Type | IC50 (nM) |
| SW480 | Colon Adenocarcinoma | 100 medchemexpress.comglpbio.com |
| Colon Cancer Cells | Colon Cancer | 3 nih.gov |
| Seg-1 | Esophageal Adenocarcinoma | ~100 patsnap.comresearchgate.netnih.gov |
| Bic-1 | Esophageal Adenocarcinoma | ~100 patsnap.comresearchgate.netnih.gov |
| HCE7 | Esophageal Squamous Carcinoma | ~100 patsnap.comresearchgate.netnih.gov |
| Human Glioma Cells | Glioma | 75 aacrjournals.org |
Preclinical Evaluation and Therapeutic Implications of Osip 486823
In Vitro Antitumor Efficacy in Diverse Cancer Models
The antitumor effects of OSIP-486823 and related sulindac (B1681787) derivatives have been demonstrated across a wide array of human cancer cell lines, underscoring their potential as broad-spectrum therapeutic agents. nih.gov
This compound has shown potent activity against human colon adenocarcinoma cells. In a study involving the SW480 human colon cancer cell line, this compound (also referred to as CP248) was found to inhibit cell growth and induce apoptosis with a high degree of efficacy. researchgate.net Its activity was significantly greater than that of exisulind (sulindac sulfone), an earlier sulindac derivative. researchgate.net
The mechanism of action for this compound and other potent derivatives like OSI-461 and OSIP487703 in these colon cancer cells involves the disruption of microtubule function. These compounds cause depolymerization of microtubules, which inhibits the formation of the mitotic spindle, leading to M-phase cell cycle arrest and the formation of multinucleated cells. researchgate.net This direct interaction with tubulin represents a key aspect of their potent antiproliferative and apoptotic effects. researchgate.net
Table 1: Growth Inhibitory Activity of Sulindac Derivatives in SW480 Human Colon Cancer Cells This table displays the half-maximal inhibitory concentration (IC50) required for the specified compounds to inhibit the growth of SW480 cells.
| Compound Name | Alias | IC50 (μmol/L) |
| Exisulind | Sulindac Sulfone | 200 |
| OSI-461 | CP461 | 2 |
| This compound | CP248 | 0.1 |
| OSIP487703 | 0.003 |
Data sourced from PubMed. researchgate.net
While direct studies on this compound in glioma cell lines are not extensively documented in the reviewed literature, research on the parent compound, sulindac, provides valuable insights into its potential effects on brain tumors. Glioblastoma (GBM) is known for its resistance to therapy, a trait often attributed to a subpopulation of glioblastoma stem cells (GSCs). nih.gov
Studies using the U87 human glioma cell line have shown that sulindac can induce the differentiation of GSCs. nih.govnih.gov This differentiation renders the GSCs more susceptible to oxidative stress-inducing agents, which could potentially overcome their inherent resistance to treatment. nih.gov This effect of sulindac is independent of its COX-inhibitory activity and suggests that inducing GSC differentiation may be a viable therapeutic strategy to prevent tumor recurrence. nih.govresearchgate.net The S epimer of sulindac was found to be more effective at inducing this differentiation in GSCs. nih.gov
The anticancer activity of sulindac derivatives extends to a diverse range of other human cancer types, demonstrating a broad therapeutic window. Research has documented the efficacy of these compounds in over 50 different tumor cell lines. nih.gov
Notable examples include:
Breast Cancer: A novel derivative, sulindac sulfide (B99878) amide (SSA), which was designed to eliminate COX-inhibitory activity, proved to be 10-fold more potent at inhibiting growth and inducing apoptosis in breast cancer cells than its parent compound. nih.gov Its activity was demonstrated in cell lines such as Hs578t, MDA-MB-231, SKBr3, and ZR75-1. nih.gov
Ovarian Cancer: Sulindac has been shown to reduce cell proliferation in a dose-dependent manner in several ovarian cancer cell lines, including OV433, MES, OVCAR5, and OVCAR3, with IC50 values ranging from 52.7 to 90.5 µM. The mechanism in these cells involves inducing G1 phase cell cycle arrest.
Prostate, Lung, and Pancreatic Cancers: The anticancer effects of novel sulindac derivatives have been demonstrated in animal models for a variety of human cancers, including those of the prostate, lung, and pancreas. nih.gov
Hepatocellular Carcinoma: Both sulindac and its metabolite exisulind have shown a significant, dose-dependent antiproliferative effect on human hepatocellular carcinoma cell lines, including HepG2, Huh-7, and KYN-2, by inhibiting cell growth and inducing apoptosis.
In Vivo Studies of this compound and Analogous Sulindac Derivatives in Disease Models
In vivo studies using animal models have corroborated the in vitro findings, confirming the ability of sulindac derivatives to suppress tumor development and progression.
The administration of sulindac and its derivatives has been shown to significantly modulate tumor growth in various preclinical cancer models.
In a study on ovarian cancer, mice treated with sulindac showed a 73.7% reduction in tumor volume and a 67.1% reduction in tumor weight compared to the control group. This was accompanied by a significant decrease in the proliferation marker Ki-67 in the tumors.
Similarly, in a mouse model of head and neck squamous cell carcinoma, sulindac treatment effectively inhibited tumor growth.
The derivative sulindac sulfide amide (SSA) displayed promising anticancer activity in a rat model of breast carcinogenesis, further highlighting the in vivo efficacy of this class of compounds. nih.gov
Table 2: In Vivo Tumor Growth Modulation by Analogous Sulindac Derivatives This table summarizes the outcomes of in vivo studies where sulindac derivatives were tested in animal models of cancer.
| Compound | Cancer Model | Animal Model | Key Findings | Reference |
| Sulindac | Ovarian Cancer | Mouse | 73.7% reduction in tumor volume; 67.1% reduction in tumor weight. | |
| Sulindac | Head and Neck Squamous Cell Carcinoma | Mouse | Significant inhibition of tumor growth. | |
| Sulindac Sulfide Amide (SSA) | Breast Carcinogenesis | Rat | 57% reduction in tumor incidence; 62% reduction in tumor multiplicity. | nih.govnih.gov |
Beyond treating existing tumors, sulindac and its derivatives have demonstrated a capacity to prevent the formation of new cancers (anticarcinogenesis).
This preventive effect has been observed in patients with polyposis of the colon. nih.gov A key study focused on the derivative sulindac sulfide amide (SSA) in the N-methyl-N-nitrosourea (MNU)-induced model of breast carcinogenesis. nih.gov The results were significant, showing that SSA led to a 57% reduction in tumor incidence and a 62% reduction in the multiplicity of tumors. nih.govnih.gov These findings provide strong evidence for the role of cGMP/PKG signaling as a target for cancer prevention and validate the strategy of developing COX-independent sulindac derivatives for enhanced safety and efficacy. nih.govnih.gov
Immunomodulatory Effects within the Tumor Microenvironment
Currently, there is no publicly available scientific literature or preclinical data detailing the specific immunomodulatory effects of the chemical compound this compound within the tumor microenvironment. Extensive searches for research findings, including its impact on immune cell infiltration, cytokine profiles, and other immunomodulatory markers, have not yielded any relevant information.
Therefore, it is not possible to provide an analysis or generate data tables related to the immunomodulatory properties of this compound at this time.
Structure Activity Relationships and Analog Development for Osip 486823
Comparative Pharmacological Profiles of OSIP-486823, OSI-461, and OSIP487703
This compound, along with its closely related analogs OSI-461 and OSIP487703, are derivatives of exisulind (sulindac sulfone). While exisulind itself shows modest activity, these derivatives exhibit significantly enhanced potency in inhibiting cancer cell growth. A key study highlighted the comparative efficacy of these compounds in SW480 human colon cancer cells. The half-maximal inhibitory concentrations (IC50) for cell growth inhibition were determined to be 200 µM for exisulind, 2 µM for OSI-461, 0.1 µM for this compound, and a remarkably potent 0.003 µM for OSIP487703. nih.gov
This dramatic increase in potency among the analogs underscores the successful optimization of the parent structure. All three potent derivatives—OSI-461, this compound, and OSIP487703—were found to induce a pronounced M-phase (mitotic) arrest in the cell cycle of SW480 cells, an effect not observed with exisulind. nih.gov This indicates a shared mechanism of action related to the disruption of mitosis. Furthermore, these compounds are known to be inhibitors of cyclic GMP phosphodiesterases (cGMP-PDEs), leading to the activation of protein kinase G (PKG), which can contribute to their pro-apoptotic effects. nih.govmedchemexpress.comdrugbank.com However, their impact on the cell cycle appears to be independent of this PKG activation pathway. nih.gov
Table 1: Comparative IC50 Values for Growth Inhibition in SW480 Colon Cancer Cells
| Compound | IC50 (µM) |
|---|---|
| Exisulind | 200 |
| OSI-461 | 2 |
| This compound | 0.1 |
| OSIP487703 | 0.003 |
Data sourced from a study on sulindac (B1681787) derivatives in colon cancer cells. nih.gov
Elucidation of Key Structural Features Contributing to Microtubule Affinity and Antimitotic Activity
The primary mechanism behind the potent antimitotic activity of this compound and its analogs is their direct interaction with tubulin, the protein subunit of microtubules. nih.gov At concentrations equivalent to twice their respective IC50 values for growth inhibition, OSI-461, this compound, and OSIP487703 were all shown to cause the depolymerization of microtubules in interphase cells. nih.gov This disruption of the microtubule network leads to the inhibition of mitotic spindle formation, a critical step for cell division, ultimately resulting in multinucleated cells and cell cycle arrest. nih.govmedchemexpress.com
In vitro tubulin polymerization assays have confirmed that these compounds directly interact with tubulin, leading to microtubule depolymerization and/or the inhibition of new tubulin polymerization. nih.gov The specific structural modifications that differentiate this compound and its analogs from the less potent exisulind are responsible for this enhanced affinity for tubulin and the resulting potent antimitotic effects. While detailed crystallographic data on the binding site is not extensively available in the provided search results, the significant differences in potency suggest that specific substitutions on the sulindac scaffold are crucial for optimizing the interaction with tubulin.
Development of Hybrid Analogs and Structural Modifications for Enhanced Selectivity
The progression from exisulind to OSI-461, and further to the highly potent this compound and OSIP487703, represents a clear path of analog development aimed at enhancing therapeutic efficacy. These compounds can be considered "hybrid" in their mechanism, as they possess the ability to both inhibit cGMP-PDE and interfere with microtubule dynamics. nih.govmedchemexpress.com This dual mechanism may contribute to their potent antiproliferative and apoptotic effects in cancer cells. nih.gov
The structural modifications that led to this series of analogs have successfully amplified the antimitotic activity. The more than 60,000-fold increase in potency from exisulind to OSIP487703 demonstrates the profound impact of these chemical alterations. nih.gov While the specific synthetic steps for creating these "hybrid" analogs are not detailed in the search results, the progression in potency strongly suggests a systematic structure-activity relationship study was undertaken to identify the key moieties responsible for the enhanced microtubule-destabilizing activity.
Distinguishing this compound from Other Microtubule-Targeting Agents Based on Binding Specificity
The world of microtubule-targeting agents is diverse, with compounds that either stabilize or destabilize microtubules. Well-known examples include the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca (B1221190) alkaloids (e.g., vinblastine) and colchicine (B1669291), which promote microtubule depolymerization.
This compound and its analogs, OSI-461 and OSIP487703, fall into the category of microtubule-destabilizing agents. nih.gov Their mechanism of action, which involves causing microtubule depolymerization, is broadly similar to that of colchicine and vinca alkaloids. nih.gov However, the specific binding site of these sulindac derivatives on the tubulin protein may differ from that of other classes of microtubule destabilizers. Different classes of microtubule-targeting agents bind to distinct sites on the tubulin dimer, such as the colchicine-binding site, the vinca domain, or the taxane (B156437) site. The unique chemical structure of the sulindac derivatives suggests that they may interact with tubulin at a novel site, which could have implications for their efficacy in tumors that have developed resistance to other microtubule-targeting drugs. Further research into the precise binding interactions of this compound with tubulin would be necessary to definitively distinguish its binding specificity from that of other agents.
Methodological Approaches and Future Directions in Osip 486823 Research
Advanced In Vitro Experimental Techniques for Cellular and Molecular Characterization
To dissect the cellular impact of OSIP-486823, a suite of advanced in vitro assays is essential for a comprehensive molecular and cellular characterization.
A primary step in characterizing any potential therapeutic agent is to determine its effect on cancer cell viability and proliferation. For this compound, studies have utilized human colon adenocarcinoma (SW480) and human glioma cells to establish its potent anti-proliferative effects. medchemexpress.comtargetmol.commedchemexpress.com A standard approach involves seeding cells in multi-well plates, exposing them to a range of compound concentrations, and quantifying cell numbers after a set incubation period (e.g., 48 hours). medchemexpress.commedchemexpress.com Cell counting can be performed using automated methods like a Coulter counter, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. medchemexpress.commedchemexpress.com Research has shown that this compound inhibits the growth of SW480 cells with an IC50 value of 0.1 μM. medchemexpress.comarctomsci.comtargetmol.com
Table 1: Representative Cell Viability Assay for this compound
| Parameter | Description |
|---|---|
| Cell Lines | SW480 (human colon adenocarcinoma), Human Glioma Cells |
| Methodology | Cells are seeded and treated with increasing concentrations of this compound for 48 hours. |
| Quantification | Cell numbers are determined using a Coulter counter. |
| Endpoint | Calculation of IC50 value from cell survival curves. |
| Reported Finding | IC50 of 0.1 μM in SW480 cells. medchemexpress.comarctomsci.comtargetmol.com |
Given that this compound interferes with microtubules, a key component of the mitotic spindle, its effect on cell cycle progression is a critical area of investigation. medchemexpress.com Flow cytometry is a powerful technique for this purpose. Cells treated with the compound can be stained with DNA-binding fluorescent dyes (e.g., propidium (B1200493) iodide) and analyzed based on their DNA content. This allows researchers to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Compounds that disrupt microtubule function, like this compound, are expected to cause an arrest in the G2/M phase, as cells are unable to properly form a mitotic spindle and complete cell division. medchemexpress.commedchemexpress.com
Furthermore, flow cytometry, using annexin (B1180172) V and propidium iodide staining, can be employed to quantify apoptosis (programmed cell death) induced by this compound. This is crucial as it is classified as a selective apoptotic antineoplastic drug. medchemexpress.comarctomsci.com This analysis helps to confirm that the observed decrease in cell viability is due to the induction of a controlled cell death pathway.
To directly observe the effects of this compound on the microtubule network, immunofluorescence microscopy is the gold standard. nih.govpnas.org This technique allows for the specific visualization of cytoskeletal structures within intact cells. nih.gov The general procedure involves fixing the cells, permeabilizing their membranes to allow antibody entry, and then incubating them with a primary antibody that specifically binds to tubulin (the protein subunit of microtubules). nih.gov Subsequently, a secondary antibody, which is conjugated to a fluorescent molecule (fluorophore), is added. This secondary antibody binds to the primary antibody, effectively "lighting up" the microtubule cytoskeleton for visualization with a fluorescence microscope. nih.govthermofisher.comthermofisher.com
Studies using this method have demonstrated that this compound causes the depolymerization of microtubules in interphase cells and inhibits the formation of the mitotic spindle in cells undergoing mitosis. medchemexpress.comtargetmol.commedchemexpress.com This direct visual evidence is fundamental to confirming its role as a microtubule-destabilizing agent. nih.gov
This compound is also recognized as a member of a class of drugs that target cyclic guanosine (B1672433) 3′,5′-monophosphate phosphodiesterases (cGMP-PDEs). medchemexpress.comarctomsci.comtargetmol.com To quantify this activity, various biochemical assays are available. These assays measure the enzymatic activity of PDEs, which hydrolyze cGMP. nih.gov Methods can range from traditional radioactive assays to more modern luminescence-based or fluorescence polarization assays that are suitable for high-throughput screening. nih.govpromega.commediomics.comcreativebiomart.net For example, the PDE-Glo™ Phosphodiesterase Assay is a luminescent method that can be used to screen for inhibitors of cGMP-specific PDEs. promega.com By inhibiting cGMP-PDE, this compound would lead to an increase in intracellular cGMP levels, which in turn can activate Protein Kinase G (PKG), another target of the compound. medchemexpress.comtargetmol.com Assays to measure PKG activation would typically involve measuring the phosphorylation of specific downstream substrates of the kinase.
Table 2: Overview of Biochemical Assays
| Assay Type | Target | Principle | Relevance for this compound |
|---|---|---|---|
| PDE Activity Assays | cGMP-Phosphodiesterases (PDEs) | Measures the hydrolysis of cGMP to GMP, often using colorimetric, fluorescent, or luminescent readouts. promega.comcreativebiomart.netlonza.com | To quantify the inhibitory potency of this compound on specific PDE isoforms. |
| PKG Activation Assays | Protein Kinase G (PKG) | Measures the phosphorylation of a PKG-specific substrate, often using kinase activity kits with antibodies that detect the phosphorylated substrate. | To confirm the downstream functional consequence of PDE inhibition and direct PKG modulation. |
Biophysical Techniques for Direct Tubulin Interaction Studies
While cellular assays are informative, biophysical techniques are required to prove a direct physical interaction between this compound and its protein target, tubulin. Techniques such as isothermal titration calorimetry (ITC) can measure the heat changes upon binding, providing data on binding affinity, stoichiometry, and thermodynamics. Another approach is surface plasmon resonance (SPR), which can monitor the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where tubulin is immobilized.
Furthermore, spectroscopic methods can be employed. For instance, changes in the intrinsic tryptophan fluorescence of tubulin upon ligand binding can indicate an interaction and provide insights into conformational changes in the protein. nih.gov Tubulin polymerization assays, which monitor the assembly of purified tubulin into microtubules in vitro, are also crucial. sci-hub.seresearchgate.net These assays, often monitored by changes in light scattering or fluorescence, can confirm whether a compound directly inhibits or enhances microtubule formation, as has been shown for this compound, which disrupts microtubule polymerization. medchemexpress.commedchemexpress.comresearchgate.net
Computational Chemistry and Molecular Dynamics Simulations for Binding Site Prediction
Computational approaches are invaluable for understanding the interaction between this compound and tubulin at an atomic level. mdpi.com Molecular docking, a key computational technique, can predict the preferred binding pose and affinity of a small molecule within the binding site of a protein. nih.govrsc.orgmdpi.com For tubulin, there are several known binding sites for inhibitors, such as the colchicine (B1669291), vinca (B1221190), and taxane (B156437) sites. mdpi.comnih.gov Docking simulations can help hypothesize which of these sites this compound is likely to bind to. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed. nih.govrsc.org MD simulations model the movement of every atom in the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. mdpi.com These simulations can be used to assess the stability of the predicted binding pose, identify key amino acid residues involved in the interaction, and understand how the binding of this compound might induce conformational changes in tubulin that lead to microtubule destabilization. nih.govmdpi.com A combined approach of computational screening and experimental validation has proven effective in identifying novel tubulin binding sites and ligands. drugtargetreview.comresearchgate.netresearchgate.net
Table 3: Computational Approaches in Tubulin Inhibitor Research
| Technique | Purpose | Key Insights |
|---|---|---|
| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a protein receptor. mdpi.com | Identifies the most likely binding site on tubulin (e.g., colchicine site) and the initial binding pose of this compound. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the protein-ligand complex. mdpi.comrsc.org | Assesses the stability of the binding interaction, reveals conformational changes, and characterizes the dynamic nature of the interaction with key residues. nih.gov |
| Binding Site Prediction | Identifies potential pockets on the protein surface where a ligand can bind. drugtargetreview.comresearchgate.net | Can uncover previously unknown binding sites on tubulin, offering new avenues for drug design. drugtargetreview.comresearchgate.net |
Exploration of Synergistic Therapeutic Combinations Involving this compound
The development of resistance to this compound monotherapy is a significant clinical challenge, driving the exploration of combination therapies. The primary goal is to enhance efficacy, overcome resistance mechanisms, and prolong patient survival. Research is active across both preclinical and clinical settings, investigating a variety of synergistic partners for this compound.
One of the most explored strategies involves combining this compound with chemotherapy. The FLAURA2 study, a phase 3 clinical trial, demonstrated that a combination of this compound with platinum-pemetrexed chemotherapy resulted in a statistically significant improvement in progression-free survival (PFS) compared to this compound alone in patients with EGFR-mutated advanced NSCLC. ecancer.orgcancernetwork.com The median PFS was extended by approximately 8.8 months with the combination therapy. ecancer.org
Another major avenue of investigation is the combination of this compound with inhibitors of parallel signaling pathways that can be activated as resistance mechanisms. A key example is the MET pathway. MET amplification is a known mechanism of resistance to EGFR inhibitors. Clinical trials are evaluating the combination of this compound with MET inhibitors like savolitinib (B612288) and tepotinib (B1684694). targetedonc.commdpi.comesmo.org The SAVANNAH study is assessing the efficacy of savolitinib plus this compound in patients with EGFR-mutant, MET-positive NSCLC that has progressed on prior this compound. esmo.org Similarly, the INSIGHT 2 trial is investigating the combination of this compound and tepotinib in a similar patient population, with preliminary results showing a promising objective response rate (ORR). mdpi.com
Combinations with other targeted agents are also under investigation. The combination of this compound with bevacizumab, a VEGF inhibitor, has been explored in both lung cancer and glioblastoma. cancer.govnih.govathenaeumpub.com The rationale is that targeting angiogenesis could enhance the anti-tumor effects of this compound. Preclinical models have also shown synergy between this compound and navitoclax, a BCL-2/BCL-xL inhibitor, leading to a phase Ib clinical trial (ETCTN 9903) which found the combination to be safe and feasible with signs of clinical efficacy. aacrjournals.org
Furthermore, combining different generations of EGFR TKIs is being explored as a preemptive strategy to prevent on-target resistance. The proposed combination of this compound with a first-generation TKI like gefitinib (B1684475) aims to target a broader range of potential resistance mutations from the outset. nih.gov
| Combination Agent | Mechanism of Action | Rationale for Combination | Relevant Study/Finding | Reference |
|---|---|---|---|---|
| Platinum-Pemetrexed (Chemotherapy) | Cytotoxic agents | Enhance overall anti-tumor effect and delay resistance. | FLAURA2 trial showed significant PFS improvement. | ecancer.orgcancernetwork.com |
| Savolitinib/Tepotinib (MET Inhibitors) | Inhibit the MET signaling pathway. | Overcome MET amplification-mediated resistance. | SAVANNAH and INSIGHT 2 trials are ongoing, showing promising early results. | targetedonc.commdpi.comesmo.org |
| Bevacizumab (VEGF Inhibitor) | Inhibits angiogenesis. | Enhance anti-tumor effect by targeting tumor blood supply. | Clinical trials are evaluating this combination in NSCLC and glioblastoma. | cancer.govnih.govathenaeumpub.com |
| Navitoclax (BCL-2/BCL-xL Inhibitor) | Induces apoptosis. | Synergistically increase cancer cell death. | Phase Ib study (ETCTN 9903) demonstrated safety and feasibility. | aacrjournals.org |
| Gefitinib (First-generation EGFR TKI) | Inhibits EGFR tyrosine kinase. | Preemptively target a wider range of EGFR resistance mutations. | Proposed as a strategy to prevent on-target resistance. | nih.gov |
| Amivantamab (EGFR-MET bispecific antibody) and Lazertinib (B608487) (third-generation EGFR TKI) | Targets both EGFR and MET pathways. | Overcome resistance in patients who have progressed on osimertinib. | CHRYSALIS-2 trial showed efficacy, particularly in MET-positive patients. | targetedonc.comtargetedonc.com |
Development of Predictive Models for this compound Response and Resistance
To optimize the clinical use of this compound and to guide the selection of subsequent therapies, the development of robust predictive models for treatment response and resistance is paramount. These models integrate various data types, from molecular biomarkers to computational simulations.
A significant focus has been on identifying biomarkers that can predict which patients are most likely to benefit from this compound or combination therapies. For instance, in the context of resistance, the amplification of the MET gene is a well-established mechanism. Immunohistochemistry (IHC) to detect MET protein overexpression has been shown to be a predictive biomarker for response to the combination of amivantamab and lazertinib after this compound failure. targetedonc.comtargetedonc.comasco.org Patients with high MET expression demonstrated a significantly higher ORR and longer PFS with this combination therapy. targetedonc.comtargetedonc.com
Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from blood samples, offer a non-invasive method for dynamic monitoring of treatment response and emerging resistance. The APOLLO study demonstrated that the dynamic monitoring of plasma EGFR mutations could predict clinical responses to this compound. aacrjournals.orgnih.gov Patients whose plasma EGFR mutations became undetectable at week 6 of treatment had a significantly improved PFS. aacrjournals.org This suggests that early changes in ctDNA can serve as a predictive marker of long-term outcomes.
Computational modeling is another promising approach. Molecular simulations have been employed to understand the structural changes in the EGFR protein caused by resistance mutations and how these changes affect the binding of this compound. drugtargetreview.com These in silico models can help in predicting which mutations are likely to cause resistance and can aid in the rational design of next-generation inhibitors. drugtargetreview.com Furthermore, artificial intelligence and machine learning (AI/ML) algorithms are being developed to integrate complex datasets, including genomics, proteomics, and clinical data, to create more accurate predictive models for kinase inhibitor response and resistance. rsc.org The Computational Analysis of Novel Drug Opportunities (CANDO) platform, for example, has been used to predict synergistic drug combinations, identifying this compound as a potential partner for a KRAS G12C inhibitor. nih.gov
| Model/Approach | Description | Key Findings/Applications | Reference |
|---|---|---|---|
| Biomarker Analysis (MET IHC) | Immunohistochemical staining to detect MET protein overexpression in tumor tissue. | Predicts response to combination therapy with amivantamab and lazertinib post-osimertinib. | targetedonc.comtargetedonc.comasco.org |
| Liquid Biopsy (ctDNA) | Analysis of circulating tumor DNA from plasma to detect EGFR mutations. | Dynamic monitoring of plasma EGFR mutations can predict clinical response and PFS. | aacrjournals.orgnih.gov |
| Molecular Simulations | Computational models to study the interaction between this compound and mutant EGFR. | Explains mechanisms of drug resistance at a molecular level and can guide new drug design. | drugtargetreview.com |
| AI/Machine Learning | Algorithms that integrate multi-omics and clinical data to predict treatment outcomes. | Can identify novel synergistic drug combinations and predict patient-specific responses. | rsc.orgnih.gov |
Expansion of Research into Other Pathological Conditions
While this compound is primarily known for its efficacy in EGFR-mutant NSCLC, its potent and selective mechanism of action has prompted research into its potential application in other cancers that may be driven by EGFR pathway dysregulation.
Glioblastoma (GBM), the most aggressive primary brain tumor, often exhibits EGFR alterations, including the EGFRvIII mutation. The ability of this compound to penetrate the blood-brain barrier makes it an attractive candidate for treating GBM. oncotarget.com Preclinical studies have shown that this compound can inhibit the growth of EGFRvIII-positive glioblastoma cells and prolong survival in animal models. athenaeumpub.comoncotarget.com Clinical research is ongoing, with some studies exploring this compound in combination with other agents like bevacizumab for recurrent GBM. nih.govathenaeumpub.com While a study showed marginal efficacy for the combination in most patients, a subgroup experienced a significant benefit, warranting further investigation. nih.gov
Colorectal cancer (CRC) is another area of interest. Although EGFR inhibitors are used in CRC, their efficacy can be limited by resistance. Research has indicated that this compound can induce apoptosis in CRC cells, independent of the T790M mutation. researchgate.netnih.gov Preclinical studies using patient-derived organoids have shown that high-dose, short-term treatment with this compound can effectively inhibit the growth of metastatic CRC organoids. bohrium.comaacrjournals.org These findings suggest a potential new therapeutic avenue for this disease.
The exploration of this compound in other malignancies is still in its early stages but highlights the potential for this compound beyond its current indications. Identifying the specific molecular contexts in which other cancers are sensitive to this compound will be crucial for its successful expansion into new therapeutic areas.
| Pathological Condition | Rationale for Investigation | Key Research Findings | Reference |
|---|---|---|---|
| Glioblastoma (GBM) | High prevalence of EGFR alterations (e.g., EGFRvIII) and good blood-brain barrier penetration of this compound. | Preclinical models show inhibition of tumor growth and increased survival. Clinical studies are exploring its use, particularly in combination therapies. | nih.govathenaeumpub.comoncotarget.comglioblastomafoundation.org |
| Colorectal Cancer (CRC) | Potential to overcome resistance to existing EGFR inhibitors and induce apoptosis in CRC cells. | Preclinical studies demonstrate anti-tumor effects and potent inhibition of patient-derived organoid growth. | researchgate.netnih.govbohrium.comaacrjournals.org |
Q & A
Q. What experimental methodologies are recommended to confirm OSIP-486823's dual mechanism of action on protein kinase G (PKG) and microtubule dynamics?
To validate its dual targeting, researchers should:
- Conduct PKG activity assays using purified enzyme isoforms (e.g., PKG-Iα/β) to measure inhibition kinetics .
- Perform tubulin polymerization assays with purified microtubules to quantify disruption thresholds (IC₅₀ = 0.1 μM in SW480 cells) .
- Use live-cell imaging in synchronized mitotic cells (e.g., U87 glioma) to observe spindle disassembly and mitotic arrest .
Q. Which in vitro assays are optimal for assessing this compound's antimitotic effects in cancer models?
Standardized protocols include:
Q. How can researchers biochemically characterize this compound's microtubule-binding affinity?
Key approaches:
- Surface plasmon resonance (SPR) to measure binding kinetics between this compound and tubulin dimers.
- Molecular docking simulations using tubulin crystal structures (PDB: 1SA0) to identify binding pockets .
- Competitive binding assays with colchicine or vinca alkaloids to assess displacement efficacy .
Advanced Research Questions
Q. How should contradictory data on this compound's efficacy across cancer cell lines be resolved?
Methodological considerations:
- Perform comparative dose-response studies across cell lines (e.g., SW480 colon vs. U87 glioma) under standardized culture conditions .
- Analyze PKG isoform expression profiles (western blot/qPCR) to correlate sensitivity with target availability .
- Validate findings using 3D tumor spheroid models to mimic in vivo heterogeneity .
Q. What combinatorial strategies enhance this compound's therapeutic index in resistant tumors?
Experimental design recommendations:
- Test synergy with DNA-damaging agents (e.g., cisplatin) via Chou-Talalay analysis to calculate combination indices .
- Evaluate sequential dosing (mitotic arrest followed by apoptosis inducers) using time-lapse microscopy .
- Screen PKG pathway modulators (e.g., cGMP analogs) to amplify target engagement .
Q. What experimental models best identify resistance mechanisms to this compound?
Advanced approaches:
Q. How can researchers develop pharmacokinetic/pharmacodynamic (PK/PD) models for this compound?
Methodological steps:
- Quantify plasma/tissue concentrations via LC-MS/MS in rodent models after single-dose administration .
- Corrogate PK data with dynamic biomarkers (e.g., mitotic index reduction) using nonlinear mixed-effects modeling .
- Validate models in orthotopic tumor models to predict dose-response relationships .
Q. What techniques are suitable for identifying predictive biomarkers of this compound response?
Integrative strategies:
Q. How can formulation challenges (e.g., solubility) for this compound be addressed in preclinical studies?
Technical solutions:
- Employ salt formation (e.g., hydrochloride) to improve aqueous solubility .
- Test nanocarrier systems (liposomes, polymeric nanoparticles) for enhanced tumor delivery .
- Use accelerated stability testing (ICH guidelines) to assess degradation under varying pH/temperature .
Q. What preclinical safety assays are critical for this compound's translational development?
Prioritize:
- hERG channel inhibition assays to evaluate cardiac toxicity risks .
- Zebrafish embryotoxicity models to assess developmental liabilities .
- Cerebellar granule neuron cultures to detect neurotoxic effects from microtubule disruption .
Methodology Compliance Notes
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental details, including reagent lot numbers and instrument calibration .
- Ethical Reporting : Adhere to human/animal study protocols per for translational research .
- Statistical Rigor : Use GLIMMIX or similar models for multivariate analysis of dose-response data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
